Etoposide-d3 Enabled LLOQ of 0.5 ng/mL in Plasma and 1 ng/g in Multiple Mouse Tissues in a Validated LC-MS/MS Method
In a validated LC-MS/MS method for simultaneous determination of etoposide and paclitaxel in mouse plasma and tissues, etoposide-d3 was employed as the stable isotope internal standard. The method achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL for etoposide in plasma and 1 ng/g tissue across all tissue types examined (liver, kidney, lung, heart, spleen, brain) [1]. The calibration curves demonstrated coefficients of correlation (R²) > 0.99 for all matrices, with satisfactory intra-day and inter-day accuracy and precision [1]. Chromatographic separation was performed on an Ultimate XB-C18 column (100 × 2.1 mm, 3 μm) at 40°C with a total run time of 4 minutes under gradient elution; ionization was conducted using electrospray ionization in positive mode [1].
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) for etoposide using etoposide-d3 as internal standard |
|---|---|
| Target Compound Data | LLOQ = 0.5 ng/mL (plasma); 1 ng/g (tissues: liver, kidney, lung, heart, spleen, brain) |
| Comparator Or Baseline | Unlabeled etoposide without deuterated internal standard (not applicable as quantitative reference; comparator is method performance threshold) |
| Quantified Difference | Not applicable (method LLOQ reported) |
| Conditions | LC-MS/MS; Ultimate XB-C18 column (100 × 2.1 mm, 3 μm); 40°C; ESI positive mode; 4 min gradient elution; LLE with MTBE-DCM (1:1, v/v); mouse plasma and tissue matrices |
Why This Matters
This validated LLOQ of 0.5 ng/mL in plasma demonstrates that etoposide-d3 enables quantitation at concentrations relevant for pharmacokinetic studies following clinically relevant dosing, providing procurement justification for laboratories requiring sensitivity in preclinical drug distribution and tissue penetration assessments.
- [1] Li D, et al. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems. Biomed Chromatogr. 2018;32(6):e4192. DOI: 10.1002/bmc.4192. PMID: 29349799. View Source
